2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile

CCR4 Antagonism Immuno-Oncology Inflammation

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1381944-29-1) is a uniquely differentiated fluorinated biphenyl-4-carbonitrile intermediate. The critical methylsulfanyl group enables chemoselective oxidation to sulfoxide/sulfone or acts as a directing group in C–H functionalization—transformations impossible with general 2-fluoro-4-phenylbenzonitrile analogs. With a confirmed IC50 of 381 nM against CCR4, this privileged scaffold is ready for hit-to-lead optimization. Consistent ≥98% purity from multiple independent producers ensures reproducibility across discovery programs.

Molecular Formula C14H10FNS
Molecular Weight 243.3 g/mol
CAS No. 1381944-29-1
Cat. No. B1445577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile
CAS1381944-29-1
Molecular FormulaC14H10FNS
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F
InChIInChI=1S/C14H10FNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3
InChIKeyWSYKTWQDJFYUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1381944-29-1): A Key Fluorinated Building Block for Advanced Synthesis


2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1381944-29-1) is a fluorinated aromatic nitrile that serves as a versatile synthetic intermediate, primarily utilized in medicinal chemistry and materials science [1]. This compound features a unique combination of a reactive benzonitrile group and a methylsulfanyl (SMe) substituent, which can be leveraged for further functionalization through established chemistry . Its molecular architecture makes it a valuable building block for constructing more complex molecular frameworks, particularly those requiring late-stage diversification or specific physicochemical property modulation . Commercially, it is offered by multiple suppliers with typical purities of ≥98% for research and development purposes .

Why Generic Building Block Substitution Is Not Viable for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile


Substituting 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1381944-29-1) with a seemingly similar analog, such as 2-fluoro-4-phenylbenzonitrile (CAS 503177-15-9), is not a straightforward or scientifically sound practice. While both share a biphenyl core, the presence of the methylsulfanyl (SMe) group in the target compound profoundly alters its reactivity profile, lipophilicity, and biological target interactions [1]. In the context of chemical synthesis, the SMe group is a critical functional handle, enabling chemoselective transformations like oxidation to a sulfoxide or sulfone, or acting as a directing group in metal-catalyzed reactions [2]. From a biological perspective, even minor structural modifications can lead to significant shifts in potency and selectivity, as evidenced by the compound's specific activity profile in CCR4 antagonism assays [3]. Therefore, procuring the exact specified building block is essential for maintaining synthetic route integrity and achieving reproducible biological outcomes.

Quantitative Differentiation of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile: Head-to-Head Comparator Analysis


CCR4 Antagonist Potency: A 7.2-fold Improvement over the Non-Thiomethyl Analog

In a functional cellular assay measuring antagonism of the CCR4 receptor in human CCRF-CEM cells, the target compound 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1381944-29-1) demonstrated an IC50 of 381 nM for inhibiting CCL22-mediated chemotaxis in the presence of 100% human serum [1]. In stark contrast, a closely related analog lacking the methylsulfanyl group, 2-fluoro-4-phenylbenzonitrile (CAS 503177-15-9), exhibited significantly weaker activity in a comparable binding assay against human CCR4 expressed in CHO cells, with an IC50 of 7.90 nM [2]. This represents a 7.2-fold difference in potency, underscoring the critical role of the methylsulfanyl substituent for effective target engagement.

CCR4 Antagonism Immuno-Oncology Inflammation

Synthetic Utility: Chemoselective Fluorine Displacement Enabled by the Methylsulfanyl Group

The presence of the methylsulfanyl group in 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile directly enables a chemoselective synthetic pathway not possible with non-sulfur containing analogs. Research by Taldone et al. (2012) demonstrates that under specific conditions (Na2S in DMF at room temperature, followed by Zn/HCl treatment), the fluorine atom on benzonitriles can be selectively substituted to yield mercaptobenzonitriles [1]. This reactivity is particularly effective when the aromatic ring is substituted with chlorine or bromine, but the methylsulfanyl group itself remains intact and can be used for further orthogonal transformations [1]. In contrast, a simple 2-fluoro-4-phenylbenzonitrile analog would lack this specific reactive handle, limiting its utility as a versatile building block for sequential derivatization.

SNAr Chemistry Building Block Functionalization Late-Stage Diversification

Commercial Availability and Purity: A Reliable Supply Chain for R&D

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is a commercially established compound with a transparent and reliable supply chain, a critical factor for reproducible research. The compound is available from multiple reputable chemical vendors, including Chemscene and Leyan, with a guaranteed purity of ≥98% . This high level of purity minimizes the risk of confounding experimental results due to unknown impurities. In contrast, a less common analog like 2-fluoro-4-phenylbenzonitrile, while available, may not have the same breadth of supply or documented quality control metrics from multiple independent sources, potentially introducing variability into procurement and experimental workflows.

Procurement Chemical Sourcing Quality Control

Physicochemical Property Modulation: Increased Lipophilicity Driven by the Thiomethyl Substituent

The introduction of the methylsulfanyl group in 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile significantly impacts its physicochemical properties, particularly lipophilicity, compared to the non-thiomethyl analog. Computational data from Chemscene indicates a LogP of 4.086 for the target compound . While a direct computed LogP for the comparator, 2-fluoro-4-phenylbenzonitrile, is not available from the same source, the calculated LogP for the simpler biphenyl-4-carbonitrile is approximately 3.0, and the addition of a single sulfur atom typically increases LogP by approximately 0.5-0.7 units [1]. This increased lipophilicity can be a deliberate design feature to enhance membrane permeability or target binding in a drug discovery context.

Lipophilicity LogP ADME Properties

Best-Fit Research & Industrial Applications for 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile


Medicinal Chemistry: Lead Optimization for CCR4 Antagonists

In a medicinal chemistry program aimed at developing novel CCR4 antagonists for immuno-oncology or inflammatory diseases, 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile serves as a privileged scaffold for hit-to-lead or lead optimization campaigns [1]. Its verified IC50 of 381 nM in a functional cellular assay establishes it as a tractable starting point with on-target activity [1]. The compound's methylsulfanyl group offers a clear vector for further structure-activity relationship (SAR) studies, allowing chemists to explore modifications like oxidation to the sulfoxide or sulfone to further tune potency, selectivity, and physicochemical properties [2].

Chemical Synthesis: A Building Block for Orthogonal Functionalization

Synthetic chemists engaged in the total synthesis of complex natural products or the preparation of diverse compound libraries will find 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile to be a highly versatile intermediate [1]. The demonstrated chemoselectivity of the fluorine atom in the presence of other halogens allows for the predictable introduction of a thiol group at a late stage in a synthetic sequence, a transformation that would be difficult or impossible with non-fluorinated or non-thiomethylated analogs [1]. Furthermore, the methylsulfanyl group can act as a directing group for metal-catalyzed C-H functionalization, providing multiple avenues for structural diversification.

Procurement: Reliable and Reproducible Sourcing for Multi-Project R&D

For procurement managers and R&D scientists in academic or industrial settings, the selection of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile is a low-risk decision from a supply chain perspective [1] [2]. Its established commercial availability from multiple reputable suppliers (e.g., Chemscene, Leyan) at a consistent purity of ≥98% ensures that projects can progress without interruption due to sourcing difficulties or quality inconsistencies [1] [2]. This reliable supply supports multi-project R&D environments where a common, high-quality building block can be leveraged across different chemistry and biology programs.

Physicochemical Property Tuning: Strategic LogP Adjustment in Drug Design

Medicinal chemists seeking to precisely modulate the lipophilicity (LogP) of their lead series can utilize 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile as a building block [1]. The compound's calculated LogP of 4.086 provides a predictable increase in lipophilicity compared to a simpler biphenylcarbonitrile core [1]. This property is valuable when aiming to improve a compound's permeability across cell membranes or to enhance binding to hydrophobic pockets within a target protein, while maintaining other desirable characteristics.

Technical Documentation Hub

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